5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylicacid
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Overview
Description
5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method includes the oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of reagents and catalysts, as well as reaction conditions, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and catalysts such as manganese triflate. Reaction conditions vary depending on the desired product but often involve room temperature and aqueous media .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and other substituted analogues .
Scientific Research Applications
5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit protein kinases and calcium channels, which are crucial for various biological processes . The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
- 2,3-Cyclopentenopyridine
- 5H-1-Pyrindene, 6,7-dihydro-
Uniqueness
What sets 5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid apart from similar compounds is its specific functional groups and the unique arrangement of its fused ring system
Properties
Molecular Formula |
C9H7NO3 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-oxo-6,7-dihydrocyclopenta[b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c11-8-2-1-7-6(8)3-5(4-10-7)9(12)13/h3-4H,1-2H2,(H,12,13) |
InChI Key |
GSBSIQGMLANZJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1N=CC(=C2)C(=O)O |
Origin of Product |
United States |
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